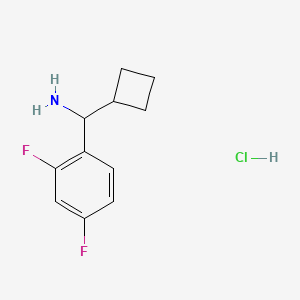
Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclobutyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
This compound features a cyclobutyl group linked to a 2,4-difluorophenyl moiety through a methanamine linkage. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves multiple steps that include:
- Formation of the cyclobutyl moiety.
- Introduction of the 2,4-difluorophenyl group via nucleophilic substitution.
- Hydrochlorination to yield the final hydrochloride salt form.
The synthetic pathway may vary depending on the specific reagents and conditions used but generally follows established protocols in organic synthesis.
Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Due to its structural features and biological activity, it could serve as a lead compound for developing new therapeutics targeting cancer or other diseases.
- Pharmaceutical Development : Its unique properties may be exploited in formulating new drugs with enhanced efficacy and reduced side effects.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds that have been studied extensively.
Case Studies
While specific case studies on this compound are lacking, research on related compounds indicates promising avenues for exploration:
- Antitumor Studies : Research on structurally similar compounds has demonstrated their effectiveness in inhibiting tumor growth in various preclinical models. For instance, certain derivatives have shown IC50 values in the low nanomolar range against specific cancer cell lines .
- Mechanism of Action : Understanding how similar compounds interact with biological targets can provide insights into the expected activity of this compound. Studies indicate that fluorinated compounds often enhance binding affinity due to increased hydrophobic interactions .
Propriétés
IUPAC Name |
cyclobutyl-(2,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFWJPSZRCKZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=C(C=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















